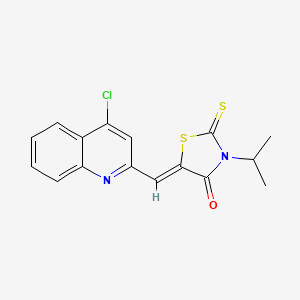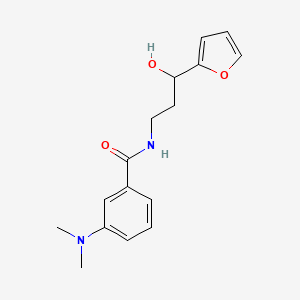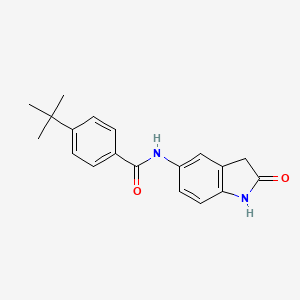
4-acetyl-N-(4,4-difluorocyclohexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(4,4-difluorocyclohexyl)benzamide, also known as DFN-15, is a small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. The compound has shown promising results in preclinical studies and is currently being investigated for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Fluorescently Labeled Lipids and Membrane Studies
Me4-BODIPY-8: is a fluorescent dye that has been used to label fatty acids and lipids. Researchers have synthesized a series of fluorescently labeled fatty acids with this compound, incorporating it into phosphatidylcholines, sphingomyelin, and galactosyl ceramide. These labeled lipids serve as valuable tools for studying membrane dynamics, lipid trafficking, and lipid-protein interactions within biological membranes .
Biological Imaging and Cellular Localization
The unique fluorescence properties of Me4-BODIPY-8 make it an excellent candidate for cellular imaging. Its symmetrical structure allows it to embed into lipid bilayers, making it suitable for tracking lipid distribution and localization within cells. Researchers have employed this dye to visualize lipid-rich organelles, such as lipid droplets and endoplasmic reticulum membranes .
Antibacterial and Antimicrobial Studies
While not extensively explored, some studies have investigated the antibacterial activity of compounds related to Me4-BODIPY-8 . For instance, N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide derivatives (similar in structure) exhibited moderate antibacterial activity against Escherichia coli (E. coli), Klebsiella pneumoniae, and Staphylococcus aureus .
Biochemical Assays and Fluorescence Spectroscopy
Researchers have utilized Me4-BODIPY-8 in biochemical assays and fluorescence-based studies. Its fluorescence properties allow sensitive detection and quantification of lipid-related processes. For example, it has been employed to investigate lipid-protein interactions, lipid transport, and lipid metabolism .
Model Membrane Systems and Biophysics
In biophysical studies, Me4-BODIPY-8 has been incorporated into model membrane systems. These systems mimic cell membranes and provide insights into lipid behavior, phase transitions, and membrane fluidity. The dye’s fluorescence allows researchers to monitor changes in membrane structure and dynamics .
Chemical Biology and Lipidomics
As part of chemical biology research, Me4-BODIPY-8 contributes to lipidomics—the study of lipid profiles and their roles in cellular processes. By labeling specific lipid species, scientists can explore lipid turnover, lipid signaling, and lipid-related diseases .
Eigenschaften
IUPAC Name |
4-acetyl-N-(4,4-difluorocyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO2/c1-10(19)11-2-4-12(5-3-11)14(20)18-13-6-8-15(16,17)9-7-13/h2-5,13H,6-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWVRJOOMFIBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2431432.png)


![3-(4-fluorobenzyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431438.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2431439.png)


![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2431443.png)


![(E)-methyl 2-((cyclopentanecarbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2431448.png)


![2-[(4-aminophenyl)thio]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B2431455.png)